Boc-4-iodo-L-phenylalanine
CAS No.: 62129-44-6
Cat. No.: VC21540080
Molecular Formula: C14H18BrNO4
Molecular Weight: 391.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62129-44-6 |
---|---|
Molecular Formula | C14H18BrNO4 |
Molecular Weight | 391.2 g/mol |
IUPAC Name | (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Standard InChI Key | ULNOXUAEIPUJMK-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Chemical Identity and Structure
Boc-4-iodo-L-phenylalanine, registered under CAS number 62129-44-6, is an amino acid derivative with the molecular formula C14H18INO4 and a molecular weight of 391.2 . Its IUPAC name is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid . The compound features a phenylalanine core with an iodine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) group protecting the amino functionality.
The compound is known by numerous synonyms in scientific literature, including:
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BOC-L-PHE(4-I)
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BOC-L-4-IODOPHE
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BOC-PHE(4-I)-OH
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N-(tert-Butoxycarbonyl)-4-iodo-L-phenylalanine
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid
Physical and Chemical Properties
Boc-4-iodo-L-phenylalanine exhibits distinctive physical and chemical properties that make it valuable for various research applications. These properties are summarized in the following table:
Property | Value |
---|---|
Melting point | ~150 °C (decomposition) |
Optical rotation | [α]20/D +22.5±3° (c=1% in ethyl acetate) |
Boiling point | 475.3±40.0 °C (Predicted) |
Density | 1.560±0.06 g/cm³ (Predicted) |
Physical form | Powder |
pKa | 3.84±0.10 (Predicted) |
Sensitivity | Light sensitive |
Table 1: Physical and chemical properties of Boc-4-iodo-L-phenylalanine
Solubility Profile
The solubility characteristics of Boc-4-iodo-L-phenylalanine are particularly relevant for researchers working with this compound. It demonstrates good solubility in various organic solvents while having limited water solubility:
Solvent | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
DMSO | Soluble |
Acetone | Soluble |
Water | Slightly soluble |
Table 2: Solubility profile of Boc-4-iodo-L-phenylalanine in common solvents
Applications in Research and Development
Boc-4-iodo-L-phenylalanine has emerged as a valuable tool across multiple research domains due to its unique structural features and reactivity profile.
Peptide Synthesis Applications
The compound serves as a key building block in peptide synthesis, particularly in the development of modified peptides with enhanced biological activity or stability . The presence of the Boc protecting group allows for controlled incorporation into peptide sequences using standard solid-phase peptide synthesis protocols. The specific advantages include:
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Protection of the amino group during sequential coupling reactions
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Selective deprotection conditions compatible with various side-chain protecting groups
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Incorporation of the iodine functionality as a site for further modifications or as a molecular probe
Drug Development Applications
Boc-4-iodo-L-phenylalanine plays a significant role in pharmaceutical research, particularly in the development of novel drug candidates. Its unique structure allows researchers to explore new chemical entities, especially in:
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Oncology research, where specific receptor targeting is crucial
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Neurological drug development
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Structure-activity relationship studies
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Development of peptidomimetic drugs with improved pharmacokinetic properties
Bioconjugation and Imaging Applications
The iodine atom in Boc-4-iodo-L-phenylalanine provides an exceptional handle for bioconjugation strategies and development of imaging agents:
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Radiolabeling: The iodine atom can be exchanged with radioactive isotopes (such as I-123) for diagnostic imaging applications
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Development of SPECT (Single Photon Emission Computed Tomography) imaging agents for brain tumor detection
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Conjugation to biomolecules for targeted therapy and diagnostics
Research has shown the potential application of p-[123I]iodo-L-phenylalanine derivatives in routine brain tumor imaging using single photon emission tomography, demonstrating the compound's value in developing advanced diagnostic tools .
Protein Engineering Applications
In protein engineering, Boc-4-iodo-L-phenylalanine serves as an instrumental tool for creating proteins with enhanced or novel properties:
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Site-specific incorporation into proteins using specialized techniques
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Creation of therapeutic proteins with modified amino acid compositions
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Development of proteins with unique reactivity patterns
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Studies involving misacylated suppressor tRNAs for incorporation of non-canonical amino acids
One notable research approach combines chemistry and biology for site-specific incorporation of 4-iodo-L-phenylalanine in vitro using misacylated suppressor tRNAPhe, as reported in chemical biology journals .
Research Findings and Applications
Structural Biology Studies
Boc-4-iodo-L-phenylalanine derivatives have been utilized in structural biology studies to elucidate protein functions. For example, p-iodo-phenylalanine-based compounds have been employed in studying the structure of Aeromonas proteolytica aminopeptidase complexed with hydroxamate inhibitors . These studies have revealed critical information about the involvement of specific amino acid residues and metal ions in enzyme catalysis.
Amino Acid Analogue Research
The compound provides valuable insights into the behavior of amino acid analogues in biological systems:
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Understanding structure-activity relationships of modified amino acids
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Exploring conformational changes induced by halogenated amino acids
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Investigating the effects of iodinated amino acids on protein stability and function
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Developing novel therapeutic applications based on altered amino acid properties
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